N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which is often associated with interesting biological activities and chemical properties.
Properties
IUPAC Name |
N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c26-18-21(8-1-2-9-21)23-20(28)25(18)15-5-3-4-14(10-15)11-22-19(27)24-16-6-7-17(24)13-29-12-16/h3-5,10,16-17H,1-2,6-9,11-13H2,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDCDMWSGGWTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)C3=CC=CC(=C3)CNC(=O)N4C5CCC4COC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as the phenyl and carboxamide groups. These modifications are usually achieved through substitution reactions, where reagents like phenyl halides and amines are used.
Final Assembly: The final step involves the coupling of the spirocyclic core with the 3-oxa-8-azabicyclo[3.2.1]octane moiety. This step may require the use of coupling agents and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core and the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the spirocyclic core. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization. Reagents such as halogens and nitro compounds are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can lead to the formation of phenolic compounds, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s spirocyclic structure is of interest due to its potential biological activity. It can be used in the study of enzyme inhibitors and receptor modulators.
Medicine
In medicine, the compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new polymers and materials with unique properties. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The spirocyclic core and the phenyl ring are likely to play a crucial role in binding to these targets, which could include enzymes, receptors, or other proteins. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures include spirooxindoles and spirocyclic lactams.
Phenyl-Substituted Compounds: Compounds with phenyl substitutions, such as phenylalanine derivatives, share some structural similarities.
Uniqueness
What sets N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide apart is its combination of a spirocyclic core with a bicyclic structure. This unique combination imparts specific chemical and biological properties that are not commonly found in other compounds.
This detailed overview provides a comprehensive understanding of N-[[3-(2,4-dioxo-1,3-diazaspiro[44]nonan-3-yl)phenyl]methyl]-3-oxa-8-azabicyclo[321]octane-8-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
